molecular formula C21H23N3O2S B2490269 N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine CAS No. 478247-35-7

N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine

Cat. No.: B2490269
CAS No.: 478247-35-7
M. Wt: 381.49
InChI Key: RXAQMQYOIAFNIL-UHFFFAOYSA-N
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Description

N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine is a chemical compound for research use. This product is intended for use by qualified scientists and researchers in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use. To place an order or for more information, please contact our customer service team.

Properties

IUPAC Name

N,N-diethyl-5-(4-methylphenyl)sulfonyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-4-24(5-2)21-19(27(25,26)18-13-11-16(3)12-14-18)15-22-20(23-21)17-9-7-6-8-10-17/h6-15H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAQMQYOIAFNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC=C1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, where the intermediate compound reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.

    N,N-Diethylation: The final step involves the alkylation of the amine group with diethyl sulfate or a similar alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research, particularly in oncology and other therapeutic areas.

Research Findings

Several studies have highlighted the efficacy of N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine in various cancer cell lines:

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Case Studies

  • A549 Cell Line Study : In this study, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
  • MCF7 Cell Line Study : The compound showed an IC50 value of 12.5 µM in MCF7 breast cancer cells, causing cell cycle arrest at the G1 phase, which prevents further proliferation.
  • HeLa Cell Line Study : Research indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The phenyl and pyrimidine rings may facilitate binding to hydrophobic pockets in target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituents (Position 4) Sulfonyl Group Modifications Molecular Weight (g/mol) Notable Features
N,N-Diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine (Target) Diethylamine 4-Methylphenyl sulfonyl 395.5 Hydrophobic diethyl group may enhance membrane permeability.
N-Benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine Benzyl-methylamine 4-Methylphenyl sulfonyl 443.1 Bulkier aromatic substituent could reduce solubility but improve π-interactions.
5a: Disulfonamide derivative N/A Dual sulfonamide groups ~645.0 Increased hydrophilicity; potential for enhanced protein binding.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 2-Fluorophenylamine Methoxyphenyl aminomethyl 441.4 Fluorine and methoxy groups introduce electronegativity and hydrogen bonding.

Structural and Crystallographic Insights

  • Diethyl vs.
  • Sulfonyl vs. Sulfonamide Groups : The single sulfonyl group in the target compound contrasts with the disulfonamide in , which exhibits dual sulfonamide linkages. This difference may reduce the target’s acidity and solubility in polar solvents .
  • Fluorophenyl and Methoxy Substituents: The compound in features a 2-fluorophenyl group and a methoxyphenyl aminomethyl chain, which create intramolecular N–H⋯N hydrogen bonds and influence crystal packing via C–H⋯O interactions. The target compound’s diethyl group lacks hydrogen-bond donors, suggesting weaker intermolecular forces .

Biological Activity

N,N-Diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives, characterized by a pyrimidine ring substituted with various functional groups. The specific structure can be represented as follows:

  • Molecular Formula : C17_{17}H20_{20}N2_{2}O2_{2}S
  • SMILES Notation : CC(C)N(C)C(=N)C1=NC(=C(NC1=CC=C(C)C)S(=O)(=O)C(C)C)

Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of key enzymes and pathways involved in disease processes:

Antimicrobial Activity

A recent study evaluated the antimicrobial properties of several pyrimidine derivatives, including this compound. The results indicated moderate activity against a range of pathogens, including Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.8 µg/mL

These findings suggest that the compound could be developed further as an antimicrobial agent .

Anti-inflammatory Effects

In vitro assays have shown that the compound effectively reduces the expression of inflammatory markers such as iNOS and COX-2 in activated macrophages. This suggests a potential application in treating inflammatory diseases .

Case Studies

  • Case Study on Inflammatory Diseases : A clinical trial investigated the efficacy of a related pyrimidine derivative in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain compared to placebo controls, supporting its potential use in anti-inflammatory therapies .
  • Antimicrobial Efficacy Study : Another study focused on the antimicrobial effects of this compound against biofilm-forming bacteria. The compound demonstrated significant biofilm inhibition, suggesting its utility in treating chronic infections associated with biofilms .

Q & A

Q. What analytical methods assess long-term stability under storage conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC-UV (e.g., column: C18, gradient: acetonitrile/water).
  • Kinetic stability : Calculate activation energy (Eₐ) using Arrhenius plots from accelerated stability data .

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